N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H18ClN3O2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-9-13(2)23-19(22-12)26-11-15-7-8-17(25-15)18(24)21-10-14-5-3-4-6-16(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
JNSUFWNXOJVFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
Furan-2-carbonyl chloride reacts with 2-chlorobenzylamine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This method achieves yields of 85–92%.
Typical Procedure :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activate furan-2-carboxylic acid. Yields range from 78–85%.
Optimization Note :
-
Excess EDCI (1.5 eq) and HOBt (1.2 eq) minimize side reactions.
-
Reaction in tetrahydrofuran (THF) at 40°C for 12 hours improves conversion.
Thioether Functionalization at the Furan 5-Position
Introducing the (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl group requires careful handling of thiol nucleophiles.
Mercaptomethylation via Bromomethyl Intermediate
Step 1 : Bromination at C5 of the furan ring using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C).
Step 2 : Nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base. Yields: 65–72%.
Critical Parameters :
Direct Thioetherification Using Mitsunobu Conditions
For substrates intolerant to bromination, Mitsunobu reactions enable direct C–S bond formation:
-
Combine furan-2-carboxamide (1.0 eq), 4,6-dimethylpyrimidine-2-thiol (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.
-
Stir at 0°C to room temperature for 24 hours.
-
Isolate via flash chromatography (hexane/ethyl acetate). Yields: 58–64%.
Limitation :
One-Pot Tandem Synthesis
Recent advances enable sequential amidation and thioetherification in a single reactor:
Procedure :
-
React furan-2-carbonyl chloride with 2-chlorobenzylamine in DCM/triethylamine (0°C, 2 hours).
-
Add NBS/AIBN directly to the mixture, irradiate at 350 nm for 1 hour.
-
Introduce 4,6-dimethylpyrimidine-2-thiol and K₂CO₃, heat to 50°C for 8 hours.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
-
Amide coupling : Tubular reactor with residence time of 30 minutes at 25°C.
-
Thioetherification : Packed-bed reactor filled with immobilized K₂CO₃, achieving 85% conversion per pass.
Purification Strategies
-
Crystallization : Ethanol/water (7:3) system recovers product with >99% purity.
-
Chromatography : Reserved for final polishing using reverse-phase C18 columns.
Analytical Validation and Quality Control
HPLC Conditions :
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: 20–95% B over 15 minutes.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
The compound shares structural similarities with derivatives reported in (e.g., compounds 7c–7f), which feature oxadiazole and thiazole rings instead of furan and pyrimidine. Key differences include:
- Heterocycle Type: The target compound’s furan and pyrimidine rings may confer distinct electronic properties compared to the oxadiazole/thiazole systems in 7c–7f.
- Substituent Effects : The 2-chlorobenzyl group in the target compound likely enhances lipophilicity compared to the methylphenyl groups in 7c–7f, impacting membrane permeability and metabolic stability .
Sulfanyl-Linked Derivatives
The sulfanyl-methyl bridge in the target compound is analogous to the sulfanyl-propanamide linkers in 7c–7f. However, the shorter methyl chain in the target may reduce conformational flexibility, possibly improving target binding specificity .
Pyrimidine-Containing Analogues
describes a pyrimidine derivative with a sulfanyl-chlorobenzyl group but incorporates a carboxylic acid instead of a furan-carboxamide. The carboxylic acid group increases hydrophilicity, suggesting the target compound may exhibit reduced aqueous solubility but enhanced bioavailability due to its amide group .
Comparative Physicochemical Properties
The table below compares theoretical properties of the target compound with experimental data from :
Notes:
- The target’s higher molecular weight and chlorobenzyl group suggest greater lipophilicity (clogP ~3.5–4.0) compared to 7c–7f (clogP ~2.5–3.0).
- Melting points for 7c–7f correlate with their crystalline packing efficiency, which may differ for the target due to bulkier substituents .
Biological Activity
N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring, a chlorobenzyl group, and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 501.0 g/mol.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21ClN6O2S |
| Molecular Weight | 501.0 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. One study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
Mechanism of Action:
The compound appears to inhibit protein synthesis and disrupt nucleic acid production in bacteria, leading to bactericidal effects. In vitro studies have shown that it can effectively reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Case Study:
In a recent study involving human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrimidine ring could enhance its activity against specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and cellular uptake |
| Furan Ring | Contributes to antimicrobial activity |
| Pyrimidine Derivative | Essential for receptor binding and activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide?
- Methodology :
- Step 1 : Coupling of the furan-2-carboxamide core with 2-chlorobenzylamine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C .
- Step 2 : Thioether linkage formation between the furan methyl group and the 4,6-dimethylpyrimidin-2-yl sulfanyl moiety. This requires activation with a thiophile (e.g., NaH) in THF under nitrogen .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by -NMR and LC-MS to confirm intermediate structures .
- Critical Factors : Temperature control during exothermic reactions, inert atmosphere for sulfur nucleophiles, and rigorous drying of solvents to prevent hydrolysis.
Q. How is the compound characterized to confirm its structural integrity and purity?
- Analytical Workflow :
- Spectroscopy : - and -NMR to verify substituent positions and stereochemistry. Discrepancies in aromatic proton splitting patterns may indicate impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out adducts .
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Approach :
- Crystal Growth : Slow evaporation of a saturated DMSO/ethanol solution at 4°C to obtain single crystals suitable for X-ray diffraction .
- Refinement : Use SHELXL for structure solution, applying restraints for disordered regions (e.g., chlorobenzyl group) and validating with R-factor convergence (<5%) .
- Ambiguity Resolution : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to identify deviations caused by crystal packing forces .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?
- Methodology :
- Analog Synthesis : Systematic modification of substituents (e.g., pyrimidine methyl groups, chlorobenzyl position) to assess impact on target binding .
- Biological Assays : In vitro enzyme inhibition assays (e.g., kinase profiling) with IC determination. Cross-validate with molecular docking (AutoDock Vina) to map interactions with active sites .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
Q. How should researchers address contradictions between spectroscopic and computational data?
- Resolution Workflow :
- Re-examine Assumptions : Verify solvent effects in NMR (e.g., DMSO-d shifting hydroxyl protons) and compare with gas-phase DFT calculations .
- Experimental Replication : Repeat XRD or 2D NOESY to confirm spatial arrangements conflicting with predicted conformers .
- Error Analysis : Calculate confidence intervals for spectral integration (NMR) and docking scores to quantify uncertainty .
Q. What experimental designs are optimal for stability studies under physiological conditions?
- Protocol :
- Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
- Degradation Pathways : Identify metabolites (e.g., sulfoxide formation via oxidation) using MS/MS fragmentation patterns .
- Stabilization : Co-solvents (e.g., cyclodextrins) or prodrug strategies to enhance half-life in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
